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molecular formula C9H9FO2 B8802400 5-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 158822-44-7

5-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole

Cat. No. B8802400
M. Wt: 168.16 g/mol
InChI Key: YRBMKKTXTVYSAW-UHFFFAOYSA-N
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Patent
US05346881

Procedure details

In a flask were placed 40 g (0.31 mole) of 1,2-dihydroxy-4-fluorobenzene, 36.25 g (0.625 mole) of acetone, and 400 mL of methylene chloride. To this solution was added 133 g (0.937 mole) of phosphorus pentoxide in portions during a five minute period. This mixture was stirred at ambient temperature for approximately 16 hours after which the methylene chloride was decanted from the solid material in the flask. Ice was added to the flask, and the solid residue was dissolved in water and extracted with methylene chloride. The phases were separated, and the organic phase was combined with the methylene chloride solution that had been decanted from the reaction mixture. This solution was washed in succession with a 5% aqueous solution of sodium hydroxide and then with water. After being dried over anhydrous magnesium sulfate and filtered, the organic solution was evaporated under reduced pressure, leaving 29.3 g of 2,2-dimethyl-5-fluoro-1,3-benzodioxole as a residue. The NMR spectrum was consistent with the proposed structure.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
36.25 g
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[CH3:10][C:11]([CH3:13])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(Cl)Cl>[CH3:10][C:11]1([CH3:13])[O:1][C:2]2[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=2[O:9]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)F)O
Step Two
Name
Quantity
36.25 g
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
133 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were placed
CUSTOM
Type
CUSTOM
Details
was decanted from the solid material in the flask
ADDITION
Type
ADDITION
Details
Ice was added to the flask
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
had been decanted from the reaction mixture
WASH
Type
WASH
Details
This solution was washed in succession with a 5% aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic solution was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(O1)C=CC(=C2)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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